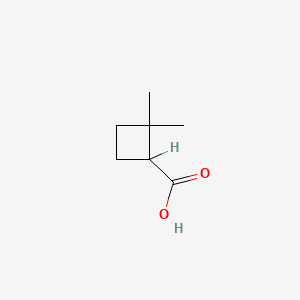

2,2-Dimethylcyclobutanecarboxylic acid

CAS No.: 42836-66-8

Cat. No.: VC6921125

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42836-66-8 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.171 |

| IUPAC Name | 2,2-dimethylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

| Standard InChI Key | WZUBYJLFSCGSNR-UHFFFAOYSA-N |

| SMILES | CC1(CCC1C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

The molecular formula of 2,2-dimethylcyclobutanecarboxylic acid is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol. Its structure comprises a cyclobutane ring substituted with two methyl groups at the 2-position and a carboxylic acid group at the 1-position. The steric strain inherent to the cyclobutane ring and the electron-withdrawing carboxylic acid group influence its reactivity and stability .

Table 1: Key Physical Properties of 2,2-Dimethylcyclobutanecarboxylic Acid

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,2-dimethylcyclobutanecarboxylic acid can be inferred from methods used for analogous cyclobutane carboxylic acids. A common approach involves:

-

Cyclization of Precursors: 2,2-Dimethylcyclobutanone undergoes carboxylation via the Koch-Haaf reaction, using carbon monoxide and acidic catalysts (e.g., H₂SO₄) to introduce the carboxylic acid group.

-

Hydrolysis of Nitriles: Reaction of 2,2-dimethylcyclobutanenitrile with aqueous acid or base yields the carboxylic acid, though this route may require stringent temperature control to avoid ring strain-induced side reactions .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Limitations |

|---|---|---|---|

| Koch-Haaf Carboxylation | 60–70 | High-pressure CO, H₂SO₄, 80°C | Requires specialized equipment |

| Nitrile Hydrolysis | 50–55 | H₂O/HCl, reflux | Competing ring-opening |

Industrial Scalability

Industrial production faces challenges due to the cyclobutane ring’s instability under high-temperature conditions. Continuous flow reactors with precise temperature modulation (20–50°C) and heterogeneous catalysts (e.g., zeolites) are employed to enhance yield and purity.

Chemical Reactivity and Derivatives

Functional Group Transformations

The carboxylic acid group participates in typical reactions:

-

Esterification: Forms methyl or ethyl esters using methanol/ethanol in the presence of H₂SO₄ .

-

Amide Formation: Reacts with amines (e.g., NH₃) to produce 2,2-dimethylcyclobutanecarboxamides, precursors for pharmaceuticals.

-

Reduction: LiAlH₄ reduces the acid to 2,2-dimethylcyclobutane methanol, though the strained ring may lead to partial ring-opening .

Stability Under Oxidative Conditions

The cyclobutane ring is susceptible to ring-opening oxidation. For example, treatment with KMnO₄ in acidic conditions cleaves the ring to form dimethylsuccinic acid derivatives .

Biological and Pharmacological Applications

Drug Delivery Systems

Structural analogs like 3-amino-2,2-dimethylcyclobutanecarboxylic acid are used in peptide-based drug delivery. The rigid cyclobutane core enhances conformational stability, enabling efficient encapsulation of therapeutics such as doxorubicin .

Table 3: Comparative Bioactivity of Cyclobutane Carboxylic Acids

Enzyme Interaction Studies

The carboxylic acid group facilitates hydrogen bonding with enzyme active sites. Molecular docking studies suggest potential inhibitory effects on proteases and kinases, though in vivo validation remains pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume